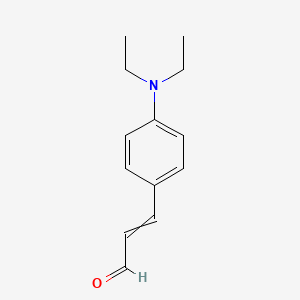
p-Diethylaminocinnamaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Diethylaminocinnamaldehyde is an organic compound that belongs to the class of cinnamaldehyde derivatives. It is characterized by the presence of a diethylamino group attached to the para position of the cinnamaldehyde structure. This compound is known for its applications in various fields, including analytical chemistry and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-Diethylaminocinnamaldehyde typically involves the condensation of p-diethylaminobenzaldehyde with acetaldehyde. This reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
p-Diethylaminocinnamaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form p-Diethylaminocinnamic acid.
Reduction: Reduction of this compound can yield p-Diethylaminocinnamyl alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products
- p-Diethylaminocinnamic acid p-Diethylaminocinnamyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
p-Diethylaminocinnamaldehyde has a wide range of applications in scientific research:
Analytical Chemistry: It is used as a reagent for the spectrophotometric determination of pyruvic acid.
Biological Research: The compound is employed in the detection of indoles and other nitrogen-containing compounds in biological samples.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer research.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of p-Diethylaminocinnamaldehyde involves its interaction with specific molecular targets. In analytical applications, it reacts with target compounds to form colored complexes, which can be detected spectrophotometrically. The diethylamino group plays a crucial role in enhancing the reactivity and selectivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
p-Dimethylaminocinnamaldehyde: Similar in structure but with dimethylamino groups instead of diethylamino groups.
p-Morpholinocinnamaldehyde: Contains a morpholino group instead of a diethylamino group.
p-Nitrocinnamaldehyde: Contains a nitro group instead of a diethylamino group.
Uniqueness
p-Diethylaminocinnamaldehyde is unique due to its specific diethylamino group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and selectivity.
Propiedades
IUPAC Name |
3-[4-(diethylamino)phenyl]prop-2-enal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-3-14(4-2)13-9-7-12(8-10-13)6-5-11-15/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXOTBSUZDDHLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-[[5-chloro-2-[(1-methylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxymethyl]-4-methoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B15285007.png)
![2-methoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B15285013.png)
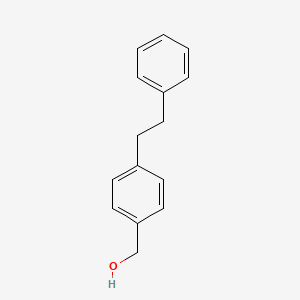
![Methyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-butenoate](/img/structure/B15285024.png)
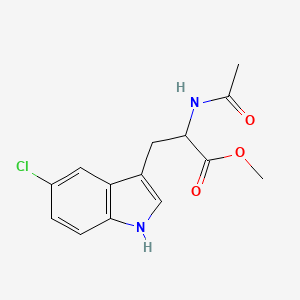
![(2R,3R,4S,5S)-5-(4-Amino-6-chloro-1H-benzo[d]imidazol-1-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B15285036.png)
![(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate;Beta-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(Betar)-1H-pyrazole-1-propanenitrile, phosphate](/img/structure/B15285065.png)
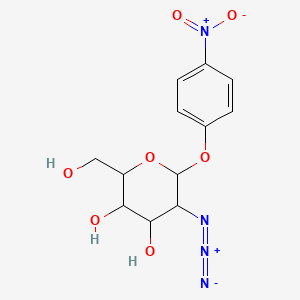
![2-[(5-Chloro-1-benzothien-3-yl)methyl]-4-quinazolinol](/img/structure/B15285073.png)
![(S)-2-[2-(Boc-amino)-3-(1-trityl-4-imidazolyl)propanamido]-2-methylpropanoic Acid](/img/structure/B15285077.png)
![6-[(8a-Carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B15285089.png)
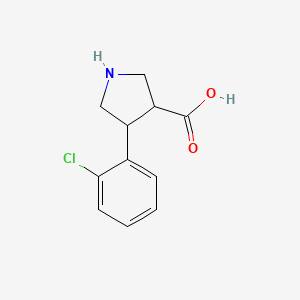
![2-[5-Hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione](/img/structure/B15285108.png)
